molecular formula C27H29N3O2 B244764 3,5-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

3,5-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

Cat. No.: B244764
M. Wt: 427.5 g/mol
InChI Key: JGKFVKAQXQJGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide is a complex organic compound with the molecular formula C27H29N3O2 It is characterized by the presence of a benzamide core, substituted with various functional groups including dimethyl, methylbenzoyl, and piperazinyl groups

Properties

Molecular Formula

C27H29N3O2

Molecular Weight

427.5 g/mol

IUPAC Name

3,5-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C27H29N3O2/c1-19-4-6-22(7-5-19)27(32)30-14-12-29(13-15-30)25-10-8-24(9-11-25)28-26(31)23-17-20(2)16-21(3)18-23/h4-11,16-18H,12-15H2,1-3H3,(H,28,31)

InChI Key

JGKFVKAQXQJGQT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nitration and Reduction:

    Amide Formation: The final step involves the formation of the amide bond between the benzoyl group and the piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3,5-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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